molecular formula C8H5BrF4O B13603020 1-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroethan-1-ol

1-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B13603020
M. Wt: 273.02 g/mol
InChI Key: JETJMUWTJXRJKU-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the bromination of 2-bromo-6-fluorotoluene, followed by hydrolysis and oxidation reactions. The process can be summarized as follows:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.

Properties

Molecular Formula

C8H5BrF4O

Molecular Weight

273.02 g/mol

IUPAC Name

1-(2-bromo-6-fluorophenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C8H5BrF4O/c9-4-2-1-3-5(10)6(4)7(14)8(11,12)13/h1-3,7,14H

InChI Key

JETJMUWTJXRJKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(C(F)(F)F)O)F

Origin of Product

United States

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